Welcome to the BenchChem Online Store!
molecular formula C7H3F2NO2 B2892875 6,7-Difluorobenzo[d]isoxazol-3(2h)-one CAS No. 1223451-39-5

6,7-Difluorobenzo[d]isoxazol-3(2h)-one

Cat. No. B2892875
M. Wt: 171.103
InChI Key: LUHYHQPKGCDPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658641B2

Procedure details

A mixture of 3,4-difluoro-N,2-dihydroxybenzamide (Intermediate 527, 7.91 g, 41.8 mmol) and carbonyl diimidazole (13.6 g, 83.7 mmol) in THF (200 ml) was heated at reflux for 90 min. The mixture was partitioned between EtOAC and water and acidified with conc. HCl. The solution was extracted 3 times with EtOAc, each extract being washed with water and brine. Drying (MgSO4) of the combined extracts and removal of solvent gave 6.88 g of product as an off-white solid.
Name
3,4-difluoro-N,2-dihydroxybenzamide
Quantity
7.91 g
Type
reactant
Reaction Step One
Name
Intermediate 527
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([OH:13])=[C:4]([CH:9]=[CH:10][C:11]=1[F:12])[C:5]([NH:7]O)=[O:6].C(C1NC=CN=1)(C1NC=CN=1)=O>C1COCC1>[F:12][C:11]1[CH:10]=[CH:9][C:4]2[C:5](=[O:6])[NH:7][O:13][C:3]=2[C:2]=1[F:1]

Inputs

Step One
Name
3,4-difluoro-N,2-dihydroxybenzamide
Quantity
7.91 g
Type
reactant
Smiles
FC=1C(=C(C(=O)NO)C=CC1F)O
Name
Intermediate 527
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C(=O)NO)C=CC1F)O
Name
Quantity
13.6 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAC and water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted 3 times with EtOAc
WASH
Type
WASH
Details
each extract being washed with water and brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) of the combined extracts and removal of solvent

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C2=C(C(NO2)=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.88 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.